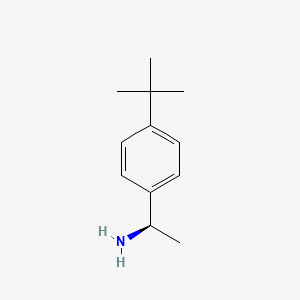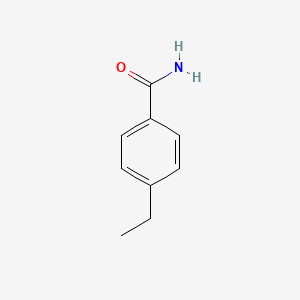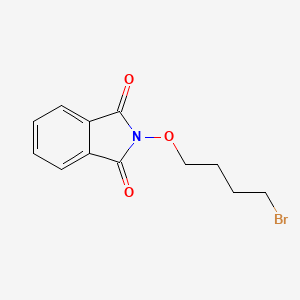
2-氨基-3-((4-(双(2-氯乙基)氨基)苯基)硫)丙酸
描述
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid is a compound with significant interest in the fields of chemistry and medicine. It is known for its complex structure and potential applications in various scientific domains. The compound is characterized by the presence of amino, thio, and bis(2-chloroethyl)amino groups, which contribute to its unique chemical properties.
科学研究应用
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
作用机制
Target of Action
Similar compounds have been reported to target hypoxia-inducible factor 1-alpha (hif-1α), a transcription factor that plays a crucial role in cellular response to hypoxia .
Mode of Action
It’s known that similar compounds inhibit hif-1α protein levels and transactivation in various cancer cell lines .
Biochemical Pathways
The inhibition of hif-1α can affect various downstream pathways, including those involved in cell survival, angiogenesis, and energy metabolism .
Pharmacokinetics
The compound has a molecular weight of 30520, a density of 132g/cm3, and a boiling point of 4731ºC at 760mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been reported to have antitumor activity against various human tumors, associated with the levels of hif-1α within the tumor .
安全和危害
生化分析
Biochemical Properties
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases. The nature of these interactions often involves the formation of covalent bonds with the enzyme’s active site, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway and inhibiting the NF-κB pathway . Additionally, it can alter gene expression profiles by modulating transcription factors and epigenetic markers.
Molecular Mechanism
At the molecular level, 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid exerts its effects through several mechanisms. It can bind to DNA, causing cross-linking and strand breaks, which interfere with DNA replication and transcription . This compound also inhibits key enzymes involved in nucleotide synthesis, such as ribonucleotide reductase, leading to a decrease in the availability of nucleotides for DNA synthesis. Furthermore, it can modulate the activity of histone deacetylases, affecting chromatin structure and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates . These intermediates can have additional effects on cellular processes, including oxidative stress and DNA damage. Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid vary with different dosages in animal models. At low doses, this compound can induce therapeutic effects, such as tumor regression and inhibition of cancer cell proliferation . At high doses, it can cause toxic effects, including gastrointestinal disturbances, weight loss, and hematological abnormalities. The threshold for these adverse effects is dose-dependent, and careful dosage optimization is necessary to balance efficacy and toxicity.
Metabolic Pathways
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . This compound can also affect metabolic flux by altering the levels of key metabolites, such as nucleotides and amino acids. Additionally, it can influence the activity of metabolic enzymes, leading to changes in energy production and cellular respiration.
Transport and Distribution
The transport and distribution of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the nucleus and mitochondria.
Subcellular Localization
The subcellular localization of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid is an important determinant of its biochemical activity . This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. It can also be found in the mitochondria, where it affects mitochondrial function and energy production. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid typically involves multiple steps. One common method includes the reaction of 4-(bis(2-chloroethyl)amino)phenylthiol with a suitable amino acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
化学反应分析
Types of Reactions
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
Melphalan: A phenylalanine derivative of nitrogen mustard used in cancer treatment.
Chlorambucil: Another nitrogen mustard derivative with similar anticancer properties.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid is unique due to its specific structure, which combines amino, thio, and bis(2-chloroethyl)amino groups.
属性
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c14-5-7-17(8-6-15)10-1-3-11(4-2-10)20-9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFIJYDEBTUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398598 | |
| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-15-1 | |
| Record name | 7147-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


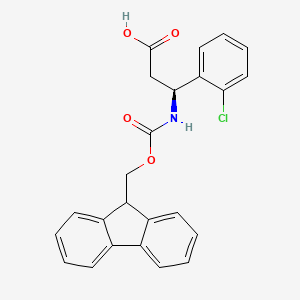

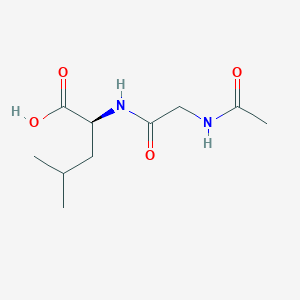

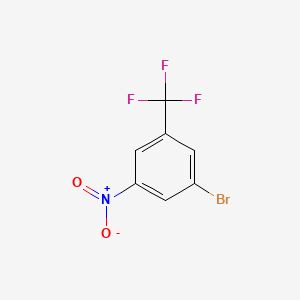
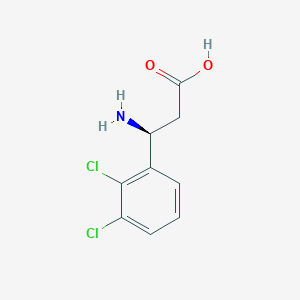
![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)
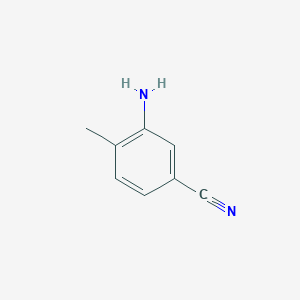
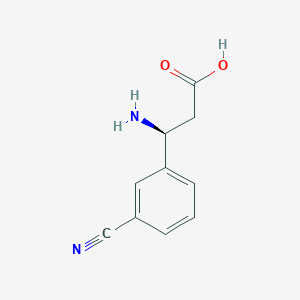
![1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277252.png)

